1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine
Description
1-{4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine is a heterocyclic compound featuring a benzoylpiperazine core substituted with a 3,5-dimethylpyrazole moiety via a methylene linker and an ethyl group on the piperazine ring. This structure combines pharmacologically relevant motifs: the piperazine scaffold is known for its versatility in drug design (e.g., CNS agents, enzyme inhibitors), while the pyrazole ring contributes to hydrogen bonding and metabolic stability . The compound’s molecular formula is C₁₉H₂₃N₃O, with a molecular weight of 309.41 g/mol.
Properties
Molecular Formula |
C19H26N4O |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H26N4O/c1-4-21-9-11-22(12-10-21)19(24)18-7-5-17(6-8-18)14-23-16(3)13-15(2)20-23/h5-8,13H,4,9-12,14H2,1-3H3 |
InChI Key |
XFIDMUXINICVOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3C(=CC(=N3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone.
Attachment of the Benzoyl Group: The pyrazole derivative is then reacted with a benzoyl chloride derivative to introduce the benzoyl group. This step often requires a base such as triethylamine to facilitate the reaction.
Formation of the Piperazine Ring: The final step involves the reaction of the benzoyl-pyrazole intermediate with 4-ethylpiperazine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the benzoyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.
Scientific Research Applications
1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological or inflammatory pathways.
Materials Science: Its unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzoyl group may enhance binding affinity through hydrophobic interactions, while the piperazine ring can improve solubility and bioavailability .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related derivatives, emphasizing substituent effects on physicochemical and biological properties:
Key Observations :
- Substituent Effects: The 3,5-dimethylpyrazole group in the target compound and analogs (e.g., ) enhances metabolic stability and π-π stacking interactions, critical for enzyme binding. Bulkier substituents (e.g., diphenylethanone in ) may hinder membrane permeability, whereas smaller groups (e.g., ethyl in the target) balance lipophilicity and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
